Demethoxydeacetoxypseudolaric acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demethoxydeacetoxypseudolaric acid B is a diterpenoid compound derived from the root barks of Pseudolarix amabilis. It is a metabolite of the glucoside of pseudolaric acid C2. This compound has garnered interest due to its biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Demethoxydeacetoxypseudolaric acid B can be synthesized through the hydrolysis of pseudolaric acid C2. The process involves the removal of methoxy and acetoxy groups under specific reaction conditions. The synthetic route typically includes:
Hydrolysis: Pseudolaric acid C2 is subjected to hydrolysis using acidic or basic conditions to remove the methoxy and acetoxy groups.
Purification: The resulting product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the root barks of Pseudolarix amabilis, followed by hydrolysis and purification processes. The use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Demethoxydeacetoxypseudolaric acid B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Demethoxydeacetoxypseudolaric acid B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.
Biology: The compound is studied for its antimicrobial and anti-inflammatory properties.
Medicine: Research focuses on its potential as an antitumor agent and its ability to modulate the immune system.
Industry: It is used in the development of pharmaceuticals and as a bioactive compound in various formulations
Mechanism of Action
Demethoxydeacetoxypseudolaric acid B exerts its effects by inhibiting the growth of microorganisms through the inhibition of their metabolic pathways. It prevents cell division and modulates the immune system. The compound also exhibits antitumor activity by targeting specific molecular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pseudolaric acid C2: The parent compound from which demethoxydeacetoxypseudolaric acid B is derived.
Pseudolaric acid B: Another diterpenoid with similar biological activities.
Pseudolaric acid A: Known for its antimicrobial and antitumor properties
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its biological activities compared to its parent compounds. Its ability to modulate the immune system and exhibit potent antitumor activity makes it a valuable compound for scientific research and pharmaceutical development .
Properties
IUPAC Name |
(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFFEVMIQIJTGZ-XYWPTNBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the metabolic pathway of Demethoxydeacetoxypseudolaric acid B in the body?
A: Research suggests that DDPB is not directly present in TDA but is formed as a metabolite. Specifically, DDPB is a proposed glucoside of Pseudolaric acid C2 (PC2) []. The metabolic pathway involves the hydrolysis of ester bonds in TDA, primarily by plasma esterases, followed by glucosylation, resulting in the formation of DDPB []. This process primarily occurs in the blood after either oral or intravenous administration of TDA [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.